molecular formula C12H15BrFNO B13256030 4-[(2-Bromo-4-fluorophenyl)methyl]oxan-4-amine

4-[(2-Bromo-4-fluorophenyl)methyl]oxan-4-amine

Cat. No.: B13256030
M. Wt: 288.16 g/mol
InChI Key: KQSARYYSOSYZBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-Bromo-4-fluorophenyl)methyl]oxan-4-amine is a chemical compound with the molecular formula C₁₂H₁₅BrFNO It is characterized by the presence of a bromine and fluorine atom attached to a phenyl ring, which is further connected to an oxan-4-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Bromo-4-fluorophenyl)methyl]oxan-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromo-4-fluorobenzyl chloride and oxan-4-amine.

    Reaction Conditions: The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Procedure: The 2-bromo-4-fluorobenzyl chloride is reacted with oxan-4-amine under reflux conditions for several hours. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Bromo-4-fluorophenyl)methyl]oxan-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxan-4-imine derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of oxan-4-amine derivatives with different substituents.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a catalyst such as copper(I) iodide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of oxan-4-imine derivatives.

    Reduction: Formation of reduced oxan-4-amine derivatives.

Scientific Research Applications

4-[(2-Bromo-4-fluorophenyl)methyl]oxan-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(2-Bromo-4-fluorophenyl)methyl]oxan-4-amine involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The compound may inhibit or activate specific pathways, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Bromo-4-fluorophenyl)methyl]morpholine
  • 4-[(2-Bromo-4-fluorophenyl)methyl]thiomorpholine
  • 4-[(2-Bromo-4-fluorophenyl)methyl]piperidine

Uniqueness

4-[(2-Bromo-4-fluorophenyl)methyl]oxan-4-amine is unique due to its specific combination of bromine and fluorine atoms attached to the phenyl ring, which imparts distinct chemical and biological properties. Its oxan-4-amine group further differentiates it from similar compounds, making it a valuable molecule for targeted research applications.

Properties

Molecular Formula

C12H15BrFNO

Molecular Weight

288.16 g/mol

IUPAC Name

4-[(2-bromo-4-fluorophenyl)methyl]oxan-4-amine

InChI

InChI=1S/C12H15BrFNO/c13-11-7-10(14)2-1-9(11)8-12(15)3-5-16-6-4-12/h1-2,7H,3-6,8,15H2

InChI Key

KQSARYYSOSYZBI-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(CC2=C(C=C(C=C2)F)Br)N

Origin of Product

United States

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